molecular formula C18H19N3O3 B2410687 3-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034565-50-7

3-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2410687
CAS No.: 2034565-50-7
M. Wt: 325.368
InChI Key: HGJGJFQZFIJQEJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a furan ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Synthesis of the Furan Ring: The furan ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Pyridine Ring: The pyridine ring can be coupled to the furan ring through a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative and a halogenated pyridine.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the isoxazole derivative and the pyridine-furan derivative using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The isoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated isoxazole derivatives.

Scientific Research Applications

3-(3,5-Dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins and enzymes.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(3,5-Dimethylisoxazol-4-yl)-N-((2-(pyridin-3-yl)methyl)propanamide: Lacks the furan ring, making it structurally simpler.

    3-(3,5-Dimethylisoxazol-4-yl)-N-((2-(benzofuran-2-yl)pyridin-3-yl)methyl)propanamide: Contains a benzofuran ring, adding complexity to the structure.

Uniqueness

The uniqueness of 3-(3,5-dimethylisoxazol-4-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)propanamide lies in its combination of the isoxazole, furan, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-15(13(2)24-21-12)7-8-17(22)20-11-14-5-3-9-19-18(14)16-6-4-10-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJGJFQZFIJQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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